1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of two aromatic rings, a piperazine ring, and an oxalic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid typically involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivative can then be further reacted with oxalic acid to form the final compound.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic rings may yield nitro derivatives, while reduction of the piperazine ring may produce secondary or tertiary amines.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid can be compared with other similar compounds, such as:
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride
- 2-Substituted chiral piperazines
These compounds share structural similarities with this compound but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.C2H2O4/c1-16-5-4-6-17(13-16)14-21-9-11-22(12-10-21)15-18-7-2-3-8-19(18)20;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFRMOHKZXCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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